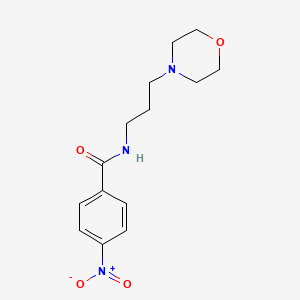

N-(3-Morpholinopropyl)-4-nitrobenzamide

CAS No.: 14443-42-6

Cat. No.: VC8655592

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14443-42-6 |

|---|---|

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18) |

| Standard InChI Key | ZEWOVHOFRWMQPJ-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Morpholinopropyl)-4-nitrobenzamide consists of three primary components:

-

A 4-nitrobenzoyl group, providing electron-withdrawing characteristics and potential redox activity.

-

A propyl linker, offering conformational flexibility.

-

A morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and influencing molecular interactions .

The IUPAC name, N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| SMILES | O=C(NCCCN1CCOCC1)C2=CC=C(C=C2)N+[O-] |

| InChIKey | ZEWOVHOFRWMQPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N+[O-] |

The nitro group at the para position of the benzamide creates a planar, electron-deficient aromatic system, while the morpholine-propyl chain introduces stereoelectronic complexity .

Synthesis and Purification

Reaction Pathway

The synthesis involves a two-step protocol:

-

Preparation of 3-morpholinopropylamine: Achieved via nucleophilic substitution between morpholine and 3-chloropropylamine.

-

Amidation with 4-nitrobenzoyl chloride: Conducted under inert conditions using a base (e.g., triethylamine) to scavenge HCl:

Reaction yields exceed 70% when performed at 0–5°C with stoichiometric control.

Purification Strategies

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) eluent resolves unreacted amine and nitrobenzoyl chloride byproducts .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic benzamide core. Solubility improves in polar aprotic solvents (e.g., DMSO: 25 mg/mL).

-

Thermal Stability: Decomposition initiates at 210°C, as inferred from differential scanning calorimetry of related nitrobenzamides .

Acid-Base Behavior

The morpholine nitrogen () confers pH-dependent solubility, protonating under acidic conditions to enhance aqueous dispersibility .

Biological Activity and Mechanistic Hypotheses

Enzymatic Interactions

While direct studies are lacking, structural analogs exhibit:

-

Apoptosis induction: Nitrobenzamides trigger mitochondrial membrane depolarization, activating caspase-3/7 pathways .

-

Kinase inhibition: Morpholine moieties in compounds like GDC-0941 target PI3K isoforms, suggesting potential kinase modulation .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume